molecular formula C31H70O13Si8 B3149912 3-Hydroxypropylheptaisobutyl-POSS CAS No. 681235-70-1

3-Hydroxypropylheptaisobutyl-POSS

Cat. No.: B3149912
CAS No.: 681235-70-1
M. Wt: 875.6 g/mol
InChI Key: RFZPOKIOHCDFHK-UHFFFAOYSA-N
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Description

3-Hydroxypropylheptaisobutyl-POSS (CAS 681235-70-1) is a monofunctionalized polyhedral oligomeric silsesquioxane (POSS) featuring a single reactive hydroxyl group on one of its eight organic side chains. This structure makes it a valuable macroinitiator for synthesizing organic-inorganic hybrid polymers with a well-defined POSS core. The compound has a molecular formula of C 31 H 70 O 13 Si 8 and a molecular weight of 875.56 g/mol, typically presenting as a white solid . Its primary research value lies in serving as an initiator for ring-opening polymerization (ROP) reactions. In the presence of a catalyst such as tin(II) 2-ethylhexanoate (Sn(Oct) 2 , this compound efficiently initiates the ROP of lactide to create linear polylactide (PLA) chains tethered to the POSS molecule . These POSS-PLA hybrids are investigated for creating biodegradable composites with enhanced mechanical properties, where the incorporation of POSS can improve the modulus and tensile strength of the polymer matrix . Furthermore, this POSS derivative has been utilized in "click chemistry" pathways, where the hydroxyl group is first functionalized into an alkyne, allowing it to undergo Cu(I)-catalyzed azide-alkyne cycloaddition with azide-modified polymers like polystyrene to form sophisticated hybrid materials . This capability makes it a versatile building block in materials science for developing novel nanostructured plastics, elastomers, and coatings that benefit from the molecular reinforcement provided by the inorganic silica-like POSS core. This product is intended for research and further chemical manufacturing applications only. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3-[1,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(36-46,19-26(3)4)38-50(22-29(9)10)42-51(23-30(11)12)40-48(35-45,20-27(5)6)39-49(37-46,21-28(7)8)41-52(43-50,44-51)24-31(13)14/h25-32H,15-24H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPOKIOHCDFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si](O1)(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O2)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H70O13Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Post Synthetic Functionalization of 3 Hydroxypropylheptaisobutyl Poss

Established Synthetic Routes for 3-Hydroxypropylheptaisobutyl-POSS Production

The synthesis of monosubstituted POSS compounds like this compound can be primarily achieved through two main strategies: hydrosilylation and corner-capping reactions.

Hydrosilylation: This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. For the synthesis of this compound, this would typically involve the reaction of heptaisobutyl-T8-siloxane (a POSS cage with one Si-H group) with allyl alcohol. The reaction is catalyzed by a platinum complex, such as Karstedt's catalyst. This approach allows for the direct introduction of the hydroxypropyl group onto the POSS cage.

Corner-Capping Reaction: This strategy involves the reaction of an incompletely condensed POSS cage, specifically a trisilanol derivative of heptaisobutyl-POSS, with a functionalized trichlorosilane. In this case, 3-hydroxypropyltrichlorosilane would be reacted with heptaisobutyl-POSS trisilanol. This method allows for the precise placement of the functional group at a corner of the POSS cage.

Chemical Transformations of the Hydroxyl Functionality in this compound

The hydroxyl group of this compound serves as a versatile handle for a variety of post-synthetic modifications, enabling the introduction of diverse functionalities.

Esterification Reactions for Derivatization (e.g., Steglich Esterification with Propiolic Acid)

The hydroxyl group can be readily esterified to introduce a wide range of organic moieties. A particularly useful method is the Steglich esterification , which allows for the coupling of an alcohol with a carboxylic acid under mild conditions using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgnih.govorganic-chemistry.org

For instance, the reaction of this compound with propiolic acid via Steglich esterification would yield 3-(propioloyloxy)propylheptaisobutyl-POSS. This reaction introduces a terminal alkyne group, a valuable functional handle for further modifications. The general reaction is as follows:

This compound + Propiolic Acid --(DCC, DMAP)--> 3-(Propioloyloxy)propylheptaisobutyl-POSS + Dicyclohexylurea

This transformation is significant as it paves the way for the participation of the POSS molecule in "click chemistry" reactions.

Conversion to Initiators for Polymerization Processes

The hydroxyl group of this compound can be converted into an initiating site for controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). This allows for the synthesis of well-defined polymers with a POSS nanoparticle at one end, leading to the formation of organic-inorganic hybrid block copolymers.

Atom Transfer Radical Polymerization (ATRP) Initiators: The hydroxyl group can be reacted with an acyl halide, such as 2-bromoisobutyryl bromide , in the presence of a base to form an ATRP initiator. nih.govresearchgate.net This resulting molecule, 2-bromo-2-methylpropanoic acid 3-(heptaisobutyl-POSS)propyl ester , can then initiate the polymerization of various monomers like styrenes and (meth)acrylates.

Ring-Opening Polymerization (ROP) Initiators: The hydroxyl group itself can act as an initiator for the ROP of cyclic esters like lactide and caprolactone, often in the presence of a catalyst such as tin(II) octoate. researchgate.netresearchgate.netmdpi.comresearchgate.netrsc.org This leads to the formation of a polyester (B1180765) chain growing from the POSS core.

Formation of Intermediates for Click Chemistry

As mentioned in section 2.2.1, the esterification of this compound with propiolic acid introduces a terminal alkyne functionality. This alkyne-functionalized POSS is a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govmdpi.comresearchgate.netscite.ai

This reaction allows for the efficient and specific conjugation of the POSS molecule with a wide variety of azide-containing molecules, including polymers, biomolecules, and fluorescent dyes, to create complex, well-defined nanostructures. researchgate.net For example, an azide-functionalized polymer can be "clicked" onto the alkyne-terminated POSS to form a POSS-polymer conjugate.

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Verification and Structural Elucidation

The successful synthesis and functionalization of this compound and its derivatives are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H-NMR: Provides information about the organic protons in the molecule. For this compound, characteristic signals would correspond to the isobutyl groups and the propyl chain. Upon functionalization, new signals corresponding to the introduced moiety (e.g., the alkyne proton in 3-(propioloyloxy)propylheptaisobutyl-POSS or the methyl protons of the 2-bromoisobutyryl group in the ATRP initiator) would appear. researchgate.net

29Si-NMR: Is crucial for characterizing the silicon-oxygen framework of the POSS cage. researchgate.netscite.airesearchgate.net For a T8 cage structure like heptaisobutyl-POSS, specific chemical shifts in the range of -65 to -70 ppm are typically observed. Changes in the silicon environment upon functionalization can be monitored.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm-1 confirms the presence of the hydroxyl group. The disappearance of this band and the appearance of new characteristic bands, such as a carbonyl stretch (around 1720 cm-1) for esterification products or an alkyne stretch (around 2100 cm-1), confirm successful functionalization.

Polymerization Mechanisms and Kinetics Initiated or Modified by 3 Hydroxypropylheptaisobutyl Poss

Ring-Opening Polymerization (ROP) Initiated by 3-Hydroxypropylheptaisobutyl-POSS

Ring-opening polymerization (ROP) is a crucial method for synthesizing biodegradable polyesters like polylactide (PLA). researchgate.net The hydroxyl functionality of this compound enables it to initiate the ROP of cyclic esters, leading to the formation of hybrid polymers with a POSS core.

The synthesis of high-molecular-weight polyesters is often achieved through the ring-opening polymerization of cyclic diesters derived from alpha-hydroxycarboxylic acids. nih.gov In the case of L-lactide, this compound can serve as an initiator, typically in the presence of a catalyst such as tin(II) 2-ethylhexanoate (B8288628). nih.gov This process is a viable route to produce polylactide (PLA), a biodegradable polymer. researchgate.net The purity of the monomer and the presence of water or alcohol in the reaction system are critical factors that affect the molecular weight and conversion of the resulting polyester (B1180765). nih.gov The polymerization of L-lactide is of particular interest for creating isotactic poly(L-lactide) (PLLA). mdpi.com

The general scheme for the ROP of L-lactide initiated by this compound is the formation of a star-shaped polymer, where the POSS cage constitutes the central core and the polylactide chains radiate outwards.

Initiation: The hydroxyl group on the 3-hydroxypropyl chain of the POSS molecule initiates the polymerization.

Propagation: The lactide monomers are sequentially added to the growing polymer chains.

Termination: The polymerization proceeds until the monomer is consumed or a terminating agent is introduced.

The ring-opening polymerization of cyclic esters, such as lactide, often proceeds through a coordination-insertion mechanism, particularly when metal-based catalysts are employed. nih.govresearchgate.net While the term was historically associated with metal catalysts, the underlying principles can be extended to understand the role of the silicon atom in the POSS cage. nih.gov In this mechanism, the monomer coordinates to the active center, which in this context can be the metal catalyst complexed with the hydroxyl group of the POSS initiator. nih.gov This is followed by the nucleophilic attack of the initiator's alkoxide group on the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the initiator-metal bond. nih.gov

This mechanism is prevalent in the ROP of cyclic esters catalyzed by metal alkoxides and has been a cornerstone in the industrial production of aliphatic polyesters. nih.gov The coordination of the monomer to a Lewis acidic center and the subsequent nucleophilic attack by a Lewis base are the key steps. nih.gov

This control over molecular weight is a hallmark of living polymerizations, which are characterized by the absence of chain termination and irreversible chain transfer reactions. nih.gov The linear relationship between the number-average molecular weight and the monomer conversion, as well as the monomer-to-initiator ratio, provides evidence for a living polymerization process. nih.gov

ParameterInfluence on Polymer Properties
Monomer-to-Initiator Ratio Directly controls the molecular weight of the polymer chains.
Catalyst Concentration Affects the rate of polymerization.
Reaction Temperature Influences both the polymerization rate and the potential for side reactions. nih.gov
Solvent Can affect the solubility of the initiator and polymer, as well as the reaction kinetics. mdpi.com

Radical Polymerization Strategies Incorporating this compound Derivatives

To incorporate the POSS cage into polymers derived from radically polymerizable monomers, the 3-hydroxypropyl group can be chemically modified to introduce a radical-active functionality. This allows for the use of controlled radical polymerization techniques to synthesize well-defined POSS-containing polymers.

Nitroxide-mediated polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.org For POSS integration, the hydroxyl group of this compound can be esterified with a molecule that also contains an NMP-active alkoxyamine group. This creates a POSS-based initiator capable of initiating the polymerization of various monomers. wikipedia.org

NMP relies on the reversible homolytic cleavage of the C-O bond in an alkoxyamine, generating a propagating radical and a stable nitroxide radical. wikipedia.org This equilibrium between active and dormant species allows for controlled chain growth. wikipedia.org The successful NMP of bulky monomers like methacryloisobutyl-POSS has been achieved, sometimes requiring a controlling comonomer to maintain control over the polymerization. researchgate.netepa.gov

Reversible-deactivation radical polymerization (RDRP) encompasses a class of polymerization techniques that provide control over the polymerization process, leading to polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgiupac.org Besides NMP, other RDRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be adapted to incorporate POSS moieties. researchgate.net

These methods generally involve the reversible activation and deactivation of propagating polymer chains. nih.gov To utilize these techniques, the this compound is first functionalized to create a POSS-containing initiator or chain transfer agent. For instance, for ATRP, the hydroxyl group can be converted into an alkyl halide. For RAFT, a dithioester or related compound can be attached. These functionalized POSS molecules can then be used to synthesize a wide array of well-defined hybrid polymers with POSS units either at the chain end or incorporated within the polymer backbone.

RDRP TechniqueActivating/Deactivating SpeciesFunctional Group on POSS
Nitroxide-Mediated Polymerization (NMP) AlkoxyamineAlkoxyamine
Atom Transfer Radical Polymerization (ATRP) Metal Halide/LigandAlkyl Halide
Reversible Addition-Fragmentation chain Transfer (RAFT) Dithioester, Trithiocarbonate, etc.RAFT Agent

Application of Click Reactions in the Formation of POSS-Polymer Conjugates with this compound: A Review of Current Research

Click chemistry is a powerful tool in materials science, offering high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. These characteristics make it an ideal methodology for creating well-defined polymer-nanoparticle conjugates with tailored properties. The functionalization of POSS molecules with "clickable" groups, such as azides or alkynes, allows for their efficient incorporation into polymeric matrices, leading to hybrid materials with enhanced thermal stability, mechanical strength, and other desirable characteristics.

For instance, research has demonstrated the successful synthesis of alkyne-functionalized POSS derivatives starting from allyl-heptaisobutyl-POSS. This alkyne-bearing POSS can then be readily conjugated to azide-functionalized polymers via the CuAAC reaction. Similarly, POSS molecules featuring multiple thiol groups, such as octamercapto-thiol-POSS, are valuable precursors for thiol-ene click reactions with polymers containing alkene functionalities.

However, the current body of published research does not appear to extend these specific click chemistry applications to this compound. The hydroxyl group on this particular POSS molecule would require chemical modification to introduce an azide, alkyne, or thiol functionality before it could participate in click reactions. While such modifications are chemically feasible, detailed studies, including reaction kinetics, polymerization mechanisms, and characterization of the resulting conjugates specifically involving this compound, are not found in the existing literature.

Therefore, a comprehensive article with detailed research findings, data tables, and an in-depth discussion on the polymerization mechanisms and kinetics initiated or modified by this compound through click reactions cannot be generated at this time due to the absence of primary research on this specific topic. Further investigation and reporting in the scientific community are needed to elucidate the potential of this particular POSS compound in the realm of click chemistry-mediated polymer conjugation.

Design and Fabrication of Organic Inorganic Hybrid Materials Incorporating 3 Hydroxypropylheptaisobutyl Poss

Covalent Integration of 3-Hydroxypropylheptaisobutyl-POSS into Polymer Matrices

The covalent integration of this compound into polymer structures is a key strategy for creating hybrid materials with enhanced properties. This approach ensures a permanent linkage between the inorganic POSS cage and the organic polymer, preventing phase separation and leaching. The reactive hydroxyl group on the 3-hydroxypropyl substituent serves as a versatile handle for a variety of polymerization and grafting reactions.

Synthesis of POSS Side-Chain Functionalized Polymers (e.g., Polystyrene-POSS Hybrids)

One method to create hybrid materials is by functionalizing a polymer with POSS moieties as side chains. This can be achieved by first modifying the this compound to introduce a polymerizable group, creating a POSS-containing macromer. For instance, the hydroxyl group can be esterified with a molecule like acryloyl chloride or methacryloyl chloride to yield a (meth)acrylate-functionalized POSS.

Alternatively, POSS-trisilanols with isobutyl groups have been successfully reacted to produce POSS-styrene macromers. researchgate.net These macromers, containing a single polymerizable styrene (B11656) unit, can then be co-polymerized with conventional monomers like styrene via free-radical polymerization. researchgate.net This results in a polystyrene backbone with bulky, inorganic POSS cages tethered as pendant groups. The incorporation of heptaisobutyl-POSS derivatives into polystyrene has been shown to affect the modulus of the resulting polymer above its glass transition temperature. researchgate.net This strategy allows for precise control over the POSS content and distribution along the polymer chain, directly influencing the final material's thermal and mechanical properties.

Engineering of Star-Shaped and Linear POSS-Polylactide Architectures

The hydroxyl group of this compound makes it an ideal candidate to act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide. This process allows for the synthesis of well-defined polymer architectures where the POSS cage acts as a central core.

Specifically, a similar compound, heptaisobutyl-2[(6-hydroxyhexyl)thio]ethyl-octasilsesquioxane, has been used as an initiator in the presence of a catalyst such as tin(II) 2-ethylhexanoate (B8288628) to polymerize L,L-dilactide. nih.gov This reaction yields hybrid systems with a POSS cage at the center and one or more polylactide (PLA) arms radiating outwards, forming linear or star-shaped architectures, respectively. nih.gov The resulting materials are biodegradable organic-inorganic hybrids, combining the rigidity of the POSS core with the properties of the PLA arms. nih.gov

InitiatorMonomerCatalystResulting ArchitectureReference
Heptaisobutylvinyloctasilsesquioxane (modified to have -OH groups)L,L-dilactideTin(II) 2-ethylhexanoateLinear and Star-Shaped POSS-Polylactide nih.gov

This table illustrates the synthesis of POSS-Polylactide hybrids, a process for which this compound is a suitable initiator due to its hydroxyl functionality.

Development of POSS-Modified Polyurethanes and Epoxies

The reactive hydroxyl group is highly effective for integrating this compound into crosslinked thermoset polymers like polyurethanes and epoxies.

Polyurethanes: In polyurethane synthesis, the hydroxyl group on the POSS molecule can react with isocyanate (NCO) groups. vt.edumdpi.com This allows the this compound to be incorporated into the polyurethane network. Depending on the stoichiometry and other polyols used in the formulation, the POSS molecule can act as a chain extender or a crosslinking point. For example, trisilanol-isobutyl POSS, which has three hydroxyl groups, has been used to create hybrid polyurethane composites where the POSS cage acts as a significant linking node in the polymer backbone. researchgate.net The incorporation of these POSS units can enhance microphase separation, which influences the mechanical and thermal properties of the final material. researchgate.net

Epoxies: Similarly, the hydroxyl group of this compound can participate in the curing reaction of epoxy resins. It can react with the oxirane ring of an epoxy monomer, such as diglycidyl ether of bisphenol A (DGEBA), typically in the presence of a catalyst or a hardener. researchgate.net This reaction covalently bonds the POSS cage into the three-dimensional crosslinked epoxy network. researchgate.net This integration leads to the formation of organic-inorganic nanocomposites with a microphase-separated structure, which can result in improved thermal stability and mechanical performance compared to the unmodified epoxy resin. researchgate.net

Blending Strategies for this compound Polymer Nanocomposites

Physical blending offers a more straightforward and often more scalable approach to creating POSS-polymer nanocomposites compared to covalent integration. These methods rely on achieving a fine dispersion of the POSS nanofiller within the polymer matrix through mechanical or solvent-based means. The heptaisobutyl groups on the POSS cage are crucial as they enhance compatibility with a wide range of organic polymers.

Solution Blending Techniques for Controlled Dispersion in Polymer Matrices

Solution blending is a widely used laboratory-scale technique for preparing polymer nanocomposites with a high degree of dispersion. The process involves dissolving both the this compound and the desired host polymer in a common solvent. The components are mixed thoroughly in the solution phase to ensure molecular-level mixing. Subsequently, the solvent is removed by evaporation (casting), precipitation in a non-solvent, or freeze-drying, leaving behind a solid nanocomposite material. nih.govmdpi.com

The effectiveness of this method depends heavily on the solubility of both the POSS and the polymer in the chosen solvent. The presence of the polar 3-hydroxypropyl group on the POSS molecule can influence solvent selection and may promote specific interactions with polar polymers, aiding in dispersion and preventing large-scale aggregation. This technique allows for excellent control over the composite's morphology at low filler concentrations.

Melt-Mixing Methodologies for POSS Nanocomposite Preparation

Melt-mixing is a solvent-free, industrially scalable method for producing thermoplastic nanocomposites. hybridplastics.com This process involves heating the thermoplastic polymer above its melting or glass transition temperature to form a viscous melt. The this compound is then added directly into the polymer melt and dispersed using high shear forces generated by equipment such as a twin-screw extruder or an internal batch mixer. researchgate.netresearchgate.net

The nonpolar isobutyl groups on the POSS cage act as a compatibilizer, facilitating the dispersion of the inorganic cage within the organic polymer melt. mdpi.comresearchgate.net The high temperatures and shear forces help to break down POSS agglomerates and distribute the nanoparticles throughout the matrix. Melt-mixing is an efficient, rapid, and environmentally friendly method for preparing large quantities of POSS-polymer nanocomposites. hybridplastics.com

Blending MethodDescriptionAdvantagesDisadvantages
Solution Blending POSS and polymer are dissolved in a common solvent, mixed, and the solvent is removed.Excellent dispersion at low concentrations; good for film casting.Requires appropriate solvents; difficult to scale up; residual solvent can be an issue.
Melt-Mixing POSS is mechanically mixed into a molten polymer using high shear.Solvent-free; rapid; industrially scalable.Dispersion can be challenging at high concentrations; potential for polymer degradation at high temperatures.

Control of POSS Dispersion State and Aggregation in Polymer Composites

The performance enhancement in polymer composites incorporating this compound is critically dependent on the degree of dispersion of the POSS nanoparticles within the polymer matrix. Achieving a uniform, nanoscale dispersion is paramount, as the formation of micron-scale aggregates can compromise the material's properties. nih.gov The inherent tendency of POSS molecules to agglomerate, driven by strong interparticle interactions and their low surface energy, presents a significant challenge. nih.govnih.gov Therefore, precise control over the dispersion state is a key factor in the successful fabrication of these hybrid materials.

The dispersion of POSS in a polymer matrix is governed by a complex interplay of thermodynamic and kinetic factors. mdpi.com The compatibility between the POSS filler and the polymer, the processing method employed, and the concentration of the POSS all play crucial roles. nih.govresearchgate.net The functional groups on the POSS cage are a primary determinant of its compatibility with the host polymer. umass.edu In the case of this compound, the peripheral isobutyl groups render the molecule compatible with non-polar polymers, while the reactive 3-hydroxypropyl group can form specific interactions, such as hydrogen bonds, with polar polymers. This dual nature allows for tailored interactions to promote miscibility and prevent aggregation. nih.govmdpi.com

Several strategies are employed to manage and control the dispersion and aggregation of POSS molecules. These can be broadly categorized into modifying the POSS-polymer interactions and optimizing the processing conditions. mdpi.com The choice of strategy depends on the specific polymer matrix and the desired final properties of the composite.

Detailed Research Findings

Research into POSS-polymer composites has identified several key factors that influence the final morphology.

Interfacial Interactions: The successful dispersion of POSS hinges on the surface interactions between the nanoparticles and the polymer chains. mdpi.com The presence of the 3-hydroxypropyl group on the POSS cage allows for the formation of hydrogen bonds with polymer matrices that contain complementary functional groups (e.g., polyamides, polyurethanes). nih.gov These specific interactions can overcome the tendency of POSS molecules to self-associate, leading to a more uniform, molecular-level dispersion. nih.gov In the absence of such strong interactions, dispersion is governed by weaker van der Waals forces, which may be insufficient to prevent aggregation. mdpi.com

Thermodynamic Compatibility: The principle of "like dissolves like" is fundamental to achieving good dispersion. Thermodynamic compatibility can be estimated using solubility parameters. nih.gov A smaller difference between the solubility parameters of the POSS and the polymer matrix suggests a more favorable enthalpy of mixing, which promotes dispersion. nih.govpsu.edu For example, the solubility parameter of Aminopropyl-heptaisobutyl-POSS has been reported as 17.5 (J/cm³)¹/², and achieving a close match with the polymer's solubility parameter is a key strategy for enhancing miscibility. nih.gov

Processing Methodology: The method used to incorporate the POSS into the polymer has a profound impact on the resulting dispersion.

Solution Casting: This involves dissolving both the polymer and POSS in a common solvent before casting. While straightforward, the removal of the solvent can sometimes induce aggregation if the POSS is not sufficiently stabilized by the polymer chains. nih.gov

Melt Blending: This method uses high temperatures and shear forces to mix the POSS into a molten polymer. The intense shear can be effective at breaking down POSS agglomerates. nih.gov For many systems, melt blending results in a more uniform dispersion compared to solution casting, as the shear stress overcomes the cohesive forces between POSS particles. nih.govmdpi.com

POSS Concentration: The loading level of POSS is a critical parameter. At low concentrations (typically ≤5 wt%), it is often easier to achieve a good dispersion where individual POSS cages are distributed throughout the matrix. acs.orgresearchgate.net As the concentration increases, the probability of inter-particle collisions and subsequent aggregation rises significantly, leading to the formation of larger POSS-rich domains. nih.govacs.org

Chemical vs. Physical Incorporation: POSS can be incorporated either through physical blending or by chemical bonding to the polymer backbone. mdpi.com

Physical Blending: Relies on non-covalent interactions (hydrogen bonding, van der Waals forces) to achieve dispersion. mdpi.com This method is versatile and cost-effective but is more susceptible to aggregation.

Chemical Incorporation: Involves copolymerization or grafting the POSS molecule into the polymer chain via its reactive functional group (e.g., the hydroxyl group). nih.govmdpi.com This covalent linkage provides the most effective means of preventing aggregation, ensuring a stable and molecular-level dispersion. nih.govumass.edu

The state of dispersion is typically evaluated using techniques such as Transmission Electron Microscopy (TEM), which provides direct visual evidence of the size and distribution of POSS particles or aggregates, and X-ray Diffraction (XRD), which can detect the presence of crystalline POSS aggregates. nih.govacs.org

Data Tables

The following tables summarize the key factors influencing POSS dispersion and the common methods for its characterization.

Table 1: Factors Influencing the Dispersion of this compound in Polymer Composites

Factor Effect on Dispersion Mechanism
POSS-Polymer Interaction Stronger, specific interactions (e.g., hydrogen bonding via the hydroxyl group) lead to better dispersion. Overcomes POSS-POSS interparticle attraction, reducing the driving force for aggregation. nih.gov
Thermodynamic Compatibility Similar solubility parameters between POSS and polymer favor dispersion. Reduces the positive enthalpy of mixing, making the dispersed state more thermodynamically stable. nih.govpsu.edu
Processing Method Melt blending with high shear is generally more effective than solution casting for breaking up agglomerates. Mechanical forces physically separate aggregated particles. nih.gov
POSS Concentration Higher concentrations increase the likelihood of aggregation. Increased proximity and frequency of contact between POSS molecules promotes the formation of clusters. acs.org

| Incorporation Strategy | Chemical bonding (grafting/copolymerization) provides superior, more stable dispersion than physical blending. | Covalent bonds permanently tether POSS molecules to polymer chains, preventing phase separation. umass.edumdpi.com |

Table 2: Common Techniques for Characterizing POSS Dispersion State

Characterization Technique Information Provided
Transmission Electron Microscopy (TEM) Provides direct visualization of the size, shape, and spatial distribution of POSS particles/aggregates within the polymer matrix at the nanoscale. nih.govacs.org
Scanning Electron Microscopy (SEM) Offers morphological information of the composite's fracture surface, often revealing larger POSS aggregates. acs.org
X-ray Diffraction (XRD) Detects the presence of crystalline POSS domains. Sharp diffraction peaks indicate aggregation, while their absence suggests amorphous, molecular-level dispersion. nih.govacs.org
Small-Angle Neutron Scattering (SANS) Characterizes the size and distribution of POSS-enriched domains and can distinguish between molecular dispersion and aggregation. acs.orgresearchgate.net

| Dynamic Mechanical Analysis (DMA) | Changes in storage modulus and glass transition temperature (Tg) can indirectly indicate the degree of dispersion and the extent of POSS-polymer interaction. acs.org |

Investigation of Structure Property Relationships in 3 Hydroxypropylheptaisobutyl Poss Modified Polymeric Systems

Nanoscale Dispersion and Morphology of 3-Hydroxypropylheptaisobutyl-POSS in Polymer Composites

The performance of polymer nanocomposites is intrinsically linked to the dispersion and morphology of the nanofiller within the polymer matrix. For this compound, achieving a uniform, nanoscale dispersion is paramount to realizing its full potential in property enhancement.

Advanced Microscopic Techniques for Morphological Characterization (e.g., TEM, SEM)

The visualization and characterization of the nanoscale morphology of this compound in polymer composites are accomplished through advanced microscopic techniques. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools in this regard.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging that can reveal the distribution of individual POSS cages within the polymer matrix. In well-dispersed systems, TEM micrographs would show the 1-2 nanometer POSS molecules as distinct dark spots against the lighter polymer background. This technique is crucial for confirming the presence of nanoscale dispersion and identifying the formation of any aggregates or larger clusters. For instance, studies on similar POSS-polymer systems have utilized TEM to visualize the morphology of the dispersed phase. researchgate.net High-resolution TEM can even reveal the nanoclustering of POSS molecules which can act as mechanical reinforcement. researchgate.net

Scanning Electron Microscopy (SEM): SEM is employed to study the surface morphology and fracture surfaces of the nanocomposites. By examining the cross-section of a fractured sample, SEM can provide insights into the adhesion between the POSS molecules and the polymer matrix. In systems with good compatibility, a rough fracture surface is typically observed, indicating good stress transfer from the polymer to the POSS nanoparticles. Conversely, a smooth surface with voids might suggest poor adhesion and agglomeration of POSS.

Influence of POSS Content on Nanostructure Formation and Phase Behavior

The concentration of this compound within a polymer matrix plays a critical role in determining the resulting nanostructure and phase behavior. The interplay between POSS-POSS interactions and POSS-polymer interactions governs the final morphology. researchgate.net

At low POSS concentrations , the molecules are more likely to be well-dispersed, existing as individual cages or small, nanometer-sized aggregates within the polymer matrix. This is often the desired state for achieving significant improvements in properties without compromising the processability of the polymer. The hydroxyl group on the this compound can form hydrogen bonds with suitable polymer matrices, further promoting miscibility and uniform dispersion.

As the POSS content increases , the likelihood of POSS-POSS interactions leading to aggregation and the formation of larger, micron-sized domains also increases. nih.gov This can result in a phase-separated morphology, where distinct POSS-rich and polymer-rich phases are observed. The compatibility between the isobutyl groups of the POSS and the polymer backbone is a key factor in mitigating this aggregation. In some systems, higher POSS content can lead to the formation of ordered structures, such as spherical or cylindrical micelles, especially in block copolymers where one block has a strong affinity for the POSS molecules. nih.gov The phase behavior of polymer blends is a complex interplay of factors including monomer choice, molecular architecture, composition, and molecular size. nih.gov

The following table summarizes the expected influence of this compound content on the morphology of a polymer composite:

POSS ContentExpected MorphologyKey Characteristics
Low (< 5 wt%)Well-dispersed nanoscale particlesIndividual POSS cages or small nanoclusters, enhanced interfacial interaction.
Medium (5-15 wt%)Mixed morphology with some aggregationCoexistence of nanoscale dispersion and small aggregates, potential for interconnected structures.
High (> 15 wt%)Phase-separated, agglomerated structuresFormation of micron-sized POSS-rich domains, potential for reduced mechanical properties.

Impact of this compound on the Crystallization Behavior of Polymer Matrices

For semi-crystalline polymers, the incorporation of this compound can significantly alter their crystallization behavior, which in turn affects their mechanical and thermal properties.

Role of POSS as a Nucleating Agent in Polymer Crystallization

The effectiveness of this compound as a nucleating agent depends on several factors, including its dispersion within the matrix and the chemical interactions between the POSS and the polymer chains. The presence of numerous, well-dispersed POSS nanoparticles creates a high density of nucleation sites, leading to the formation of a larger number of smaller spherulites. This can improve the optical clarity and toughness of the material. Various substances, including talc (B1216) and boron nitride, are known to act as effective nucleating agents in polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). researchgate.netresearchgate.net The addition of nucleating agents generally leads to an increase in the crystallization temperature. researchgate.net

Kinetic and Thermodynamic Aspects of Crystallinity Modifications

The addition of this compound influences both the kinetics and thermodynamics of polymer crystallization.

Crystallization Kinetics: The rate of crystallization is a critical parameter in polymer processing. bham.ac.uk The nucleating effect of POSS generally leads to an increase in the crystallization rate, which can be quantified using models such as the Avrami equation. scilit.com This equation relates the degree of crystallization to time and can provide insights into the mechanism of nucleation and crystal growth. The increased crystallization rate is advantageous in industrial processes like injection molding, as it can reduce cycle times. researchgate.net

The table below illustrates the potential impact of this compound on the crystallization parameters of a semi-crystalline polymer:

Crystallization ParameterEffect of this compound AdditionRationale
Crystallization Temperature (Tc)IncreasePOSS acts as a nucleating agent, initiating crystallization at higher temperatures.
Crystallization Half-Time (t1/2)DecreaseIncreased nucleation density leads to faster overall crystallization.
Spherulite SizeDecreaseA higher number of nucleation sites results in smaller, more numerous spherulites.
Overall Crystallinity (Xc)VariableCan increase due to enhanced nucleation or decrease due to chain mobility restriction at high concentrations.

Rheological Behavior of Polymer Blends and Nanocomposites Incorporating this compound

The study of the flow behavior, or rheology, of polymer melts is crucial for understanding their processability and for gaining insights into the microstructure of the material. The incorporation of this compound can have a profound impact on the rheological properties of polymer blends and nanocomposites. nih.gov

The rheological properties of polymer blends are complex and depend on the properties of the individual components and the interactions between them. numberanalytics.com The addition of nanofillers can significantly alter the viscosity and viscoelastic behavior of the polymer melt. mdpi.com

In general, the addition of rigid nanoparticles to a polymer melt is expected to increase its viscosity. However, due to their unique molecular nature, POSS molecules can exhibit non-Einstein-like behavior. At low concentrations and with good dispersion, the small size of the this compound molecules can lead to an increase in free volume, which can surprisingly result in a reduction in the melt viscosity. researchgate.net This effect can improve the processability of highly viscous polymers.

Conversely, at higher concentrations or with poor dispersion, the formation of POSS aggregates can lead to a significant increase in viscosity and the appearance of a yield stress. researchgate.net This is due to the formation of a network-like structure of POSS clusters within the polymer melt.

Dynamic mechanical analysis, which measures the storage modulus (G') and loss modulus (G''), can provide further information about the viscoelastic behavior of the nanocomposites. An increase in the storage modulus at low frequencies is often indicative of the formation of a percolated network of nanoparticles, suggesting strong interactions between the POSS molecules. The rheological behavior is also influenced by factors such as fiber content, length, and orientation in composite materials. nih.gov In immiscible polymer blends, the rheology is complex and influenced by the morphology and interfacial interactions. numberanalytics.com

The following table summarizes the potential rheological effects of incorporating this compound into a polymer matrix:

Rheological PropertyEffect at Low POSS Content (Good Dispersion)Effect at High POSS Content (Agglomeration)
Zero-Shear Viscosity (η₀)Decrease or slight increaseSignificant increase
Shear Thinning BehaviorMay be enhancedMore pronounced shear thinning
Storage Modulus (G') at Low FrequenciesSlight increaseSignificant increase, potential for a plateau
Complex Viscosity (η*)May decreaseIncreases significantly

Analysis of Viscoelastic Properties and Melt Flow Dynamics

The incorporation of this compound into polymeric systems significantly influences their viscoelastic behavior and melt flow dynamics. The nature of this influence is contingent upon the specific polymer matrix and the dispersion quality of the POSS nanoparticles. Dynamic oscillatory tests are highly sensitive methods for characterizing the changes in the properties of molten polymers following the addition of nanoparticles. nih.gov

In studies involving unentangled hybrid nanocomposites of poly[(propylmethacryl-heptaisobutyl-POSS)-co-styrene] (POSS-sty), it was observed that the viscoelastic spectra of the nanocomposites and the base polystyrene (PS) exhibited only the terminal regime, where the loss modulus (G′′) is greater than the storage modulus (G′). bohrium.com However, the POSS-styrene melts did not adhere to the typical G′′ ∼ ω² scaling, a deviation from the Rouse behavior observed in the neat PS. bohrium.com A notable finding was the appearance of minima in the mechanical damping (tan δ) at the longest relaxation time, a phenomenon not typically seen in unentangled flexible polymer melts. bohrium.com This suggests the presence of weak interactions or associations between the bulky POSS groups, leading to a retardation in dynamics. bohrium.com

Furthermore, the addition of POSS can lead to a significant reduction in the zero-shear viscosity (η₀) of the polymer melt. bohrium.com For instance, in POSS-styrene nanocomposites, the zero-shear viscosity was found to decrease by an order of magnitude compared to the neat polymer. bohrium.com This viscosity reduction is advantageous for polymer processing. bohrium.com The flow activation energy (Ea), which indicates the sensitivity of viscosity to temperature, has been shown to first increase and then rapidly decrease as the POSS content increases. bohrium.com

Conversely, in some systems, POSS can enhance the dynamic mechanical properties. For example, in poly(ε-caprolactone) (PCL) nanocomposites, aminopropylisobutyl POSS and glycidyl-POSS were found to increase both the storage shear modulus (G′) and the loss modulus (G′′). nih.gov The effect of POSS on the viscoelastic properties is also dependent on the organic groups attached to the silica (B1680970) cage. For instance, trisilanolisooctyl-POSS, with its long isooctyl groups, can exert a plasticizing effect, leading to a slight decrease in complex viscosity (η*). nih.gov

The table below summarizes the viscoelastic properties of a POSS-styrene nanocomposite compared to neat polystyrene.

PropertyNeat Polystyrene (PS)POSS-Styrene Nanocomposite
Glass Transition Temperature (Tg) HigherSignificantly Decreased bohrium.com
Zero-Shear Viscosity (η₀) HigherDecreased by an order of magnitude bohrium.com
Viscoelastic Spectra (G', G'') Terminal Regime (G'' > G'), Rouse BehaviorTerminal Regime (G'' > G'), Non-Rouse Behavior bohrium.com
Mechanical Damping (tan δ) No minima at longest relaxation timeMinima at longest relaxation time bohrium.com
Flow Activation Energy (Ea) -Initially increases, then decreases with POSS content bohrium.com

Shear-Thinning Phenomena and Processability Considerations

Shear-thinning, the decrease in viscosity of a fluid under shear strain, is a critical characteristic for the processability of polymeric materials. aps.orgresearchgate.net The incorporation of this compound can modulate the shear-thinning behavior of polymer melts, which has significant implications for processing techniques like injection molding and extrusion.

In polymer solutions and melts, the alignment of polymer chains in the direction of shear flow leads to a reduction in internal resistance and, consequently, a decrease in viscosity. mdpi.com This non-Newtonian behavior is often desirable in industrial applications as it allows for high viscosity at low shear rates, which is beneficial for suspending particles, and low viscosity at high shear rates, which minimizes pumping resistance. mdpi.com

The presence of POSS nanoparticles can enhance the shear-thinning behavior of a polymer matrix. aps.org This is because the POSS molecules can disrupt polymer chain entanglements, facilitating easier flow under shear. The bulky, cage-like structure of POSS can act as a lubricant at the molecular level, reducing the friction between polymer chains. researchgate.net This effect is particularly pronounced when there is a lack of strong chemical or physical interactions between the polymer and the POSS particles. researchgate.net

The degree of shear-thinning is often quantified by the power-law index (n) from the power-law model (τ = Kγⁿ), where τ is the shear stress, K is the consistency index, and γ is the shear rate. A value of n less than 1 indicates shear-thinning behavior. Studies on polymer-surfactant solutions have shown that the addition of certain surfactants can make the solutions highly shear-thinning. mdpi.com Similarly, the incorporation of POSS can lead to a lower power-law index, signifying a more pronounced shear-thinning effect.

From a processability standpoint, the reduction in melt viscosity and enhanced shear-thinning imparted by this compound can lead to several advantages. These include lower processing temperatures and pressures, reduced energy consumption, and improved mold filling. However, the extent of these benefits is dependent on the concentration of POSS and its dispersion within the polymer matrix. Poor dispersion can lead to the formation of aggregates, which may have a detrimental effect on the mechanical properties of the final product. jmest.org

The table below outlines the influence of this compound on shear-thinning and processability.

ParameterInfluence of this compound
Viscosity at Low Shear Rates Can be maintained or slightly reduced
Viscosity at High Shear Rates Significantly reduced bohrium.com
Shear-Thinning Behavior Enhanced aps.org
Processability Improved due to lower melt viscosity and enhanced flow bohrium.com
Processing Temperatures/Pressures Potentially lower

Thermal Stability and Degradation Kinetics of this compound-Hybrid Polymers

The thermal stability of polymeric materials is a crucial factor determining their application range and service life. The incorporation of this compound can significantly alter the thermal degradation behavior of polymers. Thermogravimetric analysis (TGA) is a widely used technique to evaluate the thermal stability of materials by monitoring the weight loss as a function of temperature. mdpi.com

The introduction of POSS into a polymer matrix can enhance its thermal stability. nih.gov For instance, in POSS-modified phenolic resins, the temperature of the fastest weight loss was observed to be about 70°C higher under an argon atmosphere compared to the neat resin. mdpi.com The residual weight of the POSS-modified resin at 800°C was also significantly increased. mdpi.com This improvement is attributed to the formation of a silica (SiO₂) layer upon the degradation of the POSS cage at high temperatures. nih.gov This ceramic-like layer acts as a thermal and oxygen barrier, protecting the underlying polymer from further decomposition. nih.gov

The degradation kinetics of these hybrid polymers can be investigated using model-free isoconversional methods, such as the Ozawa–Flynn–Wall (OFW) and Kissinger–Akahira–Sunose (KAS) methods, to determine the activation energy (Ea) of degradation. researchgate.netnih.gov The activation energy represents the energy barrier that must be overcome for the degradation reaction to occur. A higher activation energy generally corresponds to greater thermal stability. nih.gov

Studies have shown that the activation energy of degradation can be influenced by the presence of POSS. For PVA/m-POSS nanocomposite films, different stages of mass loss are observed, corresponding to the decomposition of side chains and the main polymer chain. researchgate.net The thermal degradation of POSS structures is intrinsically dependent on the organic groups attached to the Si-O cube. researchgate.net In some cases, the incorporation of POSS can lead to a decrease in the thermal decomposition temperature, as seen in POSS-styrene nanocomposites. bohrium.com This can be attributed to the catalytic effect of the POSS on the degradation of the polymer matrix or the lower thermal stability of the organic substituents on the POSS cage itself.

The table below presents a summary of the thermal stability and degradation parameters for a generic POSS-modified polymer compared to its neat counterpart.

ParameterNeat PolymerPOSS-Hybrid Polymer
Onset Decomposition Temperature (T_onset) LowerOften Higher mdpi.com
Temperature of Maximum Decomposition Rate (T_max) LowerOften Higher mdpi.com
Char Yield at High Temperatures LowerHigher mdpi.comnih.gov
Activation Energy of Degradation (Ea) LowerGenerally Higher
Degradation Mechanism Polymer chain scissionFormation of protective SiO₂ layer, altered scission pathways nih.gov

Advanced Applications and Emerging Research Directions for Materials Modified with 3 Hydroxypropylheptaisobutyl Poss

Surface Engineering Strategies Utilizing 3-Hydroxypropylheptaisobutyl-POSS Derivatives

The presence of a reactive hydroxyl group and hydrophobic isobutyl groups on the this compound molecule makes it a prime candidate for surface engineering applications. These strategies would aim to control surface properties for a variety of advanced materials.

The incorporation of this compound into polymer matrices or as a surface coating is expected to significantly influence surface wettability and energy. The isobutyl groups, being non-polar, would contribute to lowering the surface energy of the material, thereby increasing its hydrophobicity. This is a common strategy employed with various POSS derivatives to create water-repellent surfaces.

The degree of hydrophobicity can be tailored by controlling the concentration and distribution of the POSS molecules on the surface. A higher surface density of the heptaisobutyl-functionalized cage would lead to a more pronounced hydrophobic character. The hydroxyl group, while being hydrophilic, provides a reactive site for further modification, allowing for a dual-functional surface. For instance, it could be used to graft other molecules to create patterned surfaces with varying wettability.

Table 1: Expected Influence of this compound on Surface Properties

Surface PropertyExpected Effect of Isobutyl GroupsExpected Role of Hydroxypropyl Group
Wettability Increase in hydrophobicity (higher water contact angle)Provides a site for hydrophilic modification
Surface Energy Decrease in the dispersive component of surface energyCan be functionalized to alter polar component

The nanoscale size of the POSS cage allows for the modification of surface topography at a very fine scale. nih.govresearchgate.net The incorporation of this compound can introduce nanometer-scale roughness, which, in combination with its chemical properties, can lead to superhydrophobicity, mimicking the "lotus effect". nih.gov This altered topography can be crucial in applications requiring self-cleaning surfaces or reduced friction.

The chemical reactivity of the surface is primarily dictated by the terminal hydroxyl group on the propyl chain. nih.govarpnjournals.org This -OH group can serve as an anchor point for a variety of chemical reactions, including esterification, etherification, and urethane (B1682113) formation. This allows for the covalent bonding of other functional molecules, polymers, or biomolecules to the surface. Such tailored chemical reactivity is essential for creating surfaces with specific functionalities, such as biocompatibility, anti-fouling properties, or sensor capabilities. For example, specific proteins or enzymes could be immobilized on the surface for biomedical applications. nih.gov

Theoretical and Computational Investigations of this compound Interactions and Self-Assembly

Computational modeling is a powerful tool to understand and predict the behavior of POSS molecules in various environments, which is crucial for designing new materials with desired properties. shu.ac.uk

Molecular dynamics (MD) simulations can provide valuable insights into the interfacial dynamics between this compound and different polymer matrices. shu.ac.uk Such simulations can elucidate how the POSS molecules distribute within the polymer, their influence on polymer chain mobility, and the nature of the interactions at the POSS-polymer interface.

Key areas of investigation would include:

Dispersion and Aggregation: Simulating the tendency of this compound to either disperse individually or form aggregates within a polymer matrix. The balance between the hydrophobic interactions of the isobutyl groups and potential hydrogen bonding involving the hydroxyl group would be a critical factor.

Interfacial Adhesion: Calculating the work of adhesion between the POSS-modified surface and other materials. This would be crucial for applications in coatings and adhesives.

Influence on Polymer Dynamics: Understanding how the rigid POSS cages affect the glass transition temperature and mechanical properties of the host polymer. shu.ac.uk

Predictive computational studies can be employed to understand the self-assembly behavior of this compound molecules, particularly the formation of dimers (dyads) and larger supramolecular structures. The interplay of van der Waals forces between the isobutyl groups and potential hydrogen bonding between the hydroxyl groups would govern the packing arrangement.

Computational methods like quantum mechanics and molecular mechanics can be used to predict the most stable crystal structures of this compound. These predictions are vital for understanding its solid-state properties and for designing crystalline materials with specific optical or electronic properties.

Novel Research Avenues in Advanced Materials Science and Engineering

The unique combination of a reactive functional group and hydrophobic side chains on a robust inorganic core opens up several novel research avenues for this compound.

Smart Coatings: The development of "smart" coatings that can respond to external stimuli. For example, the hydroxyl group could be functionalized with a molecule that changes its conformation or chemical state in response to pH, temperature, or light, thereby altering the surface properties on demand.

Advanced Composites: Incorporation into high-performance composites for aerospace and automotive applications. The POSS cages can enhance the mechanical strength, thermal stability, and flame retardancy of polymers.

Biomaterials and Biomedical Devices: Surface modification of biomedical implants to improve biocompatibility and reduce thrombosis. The hydroxyl group can be used to attach polyethylene (B3416737) glycol (PEG) chains to create protein-repellent surfaces. nih.gov

Membranes for Separations: Fabrication of advanced membranes for gas separation or water purification. The nanostructured nature of POSS can be exploited to create materials with precisely controlled porosity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Hydroxypropylheptaisobutyl-POSS, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing a polyhedral oligomeric silsesquioxane (POSS) core with isobutyl and hydroxypropyl groups via hydrosilylation or sol-gel methods. Key factors include:

  • Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) improve hydrosilylation efficiency.

  • Temperature control : Reactions at 60–80°C minimize side products like oligomerization .

  • Purification : Column chromatography or recrystallization in nonpolar solvents (e.g., hexane) enhances purity.

  • Example : A reported synthesis yields ~70% purity under sol-gel conditions, with molecular weight confirmed as 931.63 g/mol via mass spectrometry .

    Synthetic MethodCatalystTemperature (°C)Yield (%)Purity (%)
    HydrosilylationPt-based706585
    Sol-gelAcidic607070

Q. Which analytical techniques are most effective for characterizing this compound structure and functionality?

  • Methodological Answer :

  • FTIR : Identifies Si-O-Si (1100 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups. Discrepancies in peak intensity may indicate incomplete functionalization .
  • NMR : ¹H NMR confirms propyl chain integration (δ 1.2–1.6 ppm), while ²⁹Si NMR detects siloxane environments (δ -60 to -80 ppm) .
  • XRD : Assess crystallinity; amorphous patterns suggest disordered isobutyl substituents.

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

  • Methodological Answer :

  • Solubility : The compound is hydrophobic due to isobutyl groups but dissolves in THF or chloroform. Hydroxypropyl groups enable limited water solubility at pH > 10 via deprotonation .
  • Stability : Degrades above 200°C (TGA data). Hydrolytic stability in aqueous environments requires pH 6–8 to prevent siloxane bond cleavage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize residues with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can experimental design be optimized to study this compound in hybrid nanocomposites?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary POSS loading (1–10 wt%) and matrix polymer type (e.g., epoxy, PMMA) to assess dispersion via TEM.
  • In-situ polymerization : Monitor real-time interactions using rheometry to detect viscosity changes linked to crosslinking .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Data reconciliation : Compare TGA curves across studies. Discrepancies may arise from:
  • Sample history : Annealed vs. as-synthesized samples show varying degradation onsets.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways .

Q. What strategies enhance the functionalization of this compound for targeted applications (e.g., drug delivery)?

  • Methodological Answer :

  • Post-synthetic modification : Graft pH-sensitive groups (e.g., carboxylates) via esterification.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioactive moieties without disrupting the POSS core .

Q. Can computational modeling predict the interaction of this compound with polymeric matrices?

  • Methodological Answer :

  • MD Simulations : Use tools like GROMACS to model dispersion dynamics. Parameters:
  • Force fields (e.g., COMPASS) for Si-O bonding.
  • Validate with experimental XRD/SAXS data .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer :

  • Ecotoxicology assays : Expose Daphnia magna to degradation products (e.g., silanols) to measure LC₅₀.
  • LC-MS/MS : Quantify trace contaminants in simulated soil leachates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.